

# A Technical Guide to the Spectroscopic Analysis of 1-Methylpiperidine-4-carboxylic Acid

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## Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylpiperidine-4-carboxylic acid**, a key chemical intermediate in pharmaceutical synthesis. The document details predicted and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for the acquisition of such data for a solid organic compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **1-Methylpiperidine-4-carboxylic acid**. Note that NMR data is predicted, as experimental spectra are not readily available in public databases. IR data is based on characteristic absorption frequencies for the functional groups present.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	143.19 g/mol
Monoisotopic Mass	143.094628657 Da[1]
Predicted [M+H] <sup>+</sup>	144.10192 m/z[2]
Predicted [M-H] <sup>-</sup>	142.08736 m/z[2]
Expected Fragmentation Profile	
Molecular Ion [M] <sup>+</sup>	m/z 143 (May be weak)
M-17	m/z 126 (Loss of •OH)
M-45	m/z 98 (Loss of •COOH)[3]

Table 2: Predicted <sup>1</sup>H NMR Data (Solvent: D<sub>2</sub>O)

Note: Chemical shifts are predicted and may vary based on experimental conditions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	Multiplet	2H	H-2ax, H-6ax
~3.0 - 3.2	Multiplet	2H	H-2eq, H-6eq
~2.85	Singlet	3H	N-CH <sub>3</sub>
~2.5 - 2.7	Multiplet	1H	H-4
~2.1 - 2.3	Multiplet	2H	H-3eq, H-5eq
~1.9 - 2.1	Multiplet	2H	H-3ax, H-5ax

Table 3: Predicted <sup>13</sup>C NMR Data (Solvent: D<sub>2</sub>O)

Note: Chemical shifts are predicted and may vary based on experimental conditions. Typical chemical shift ranges are provided for context.[4][5]

Chemical Shift ( $\delta$ ) ppm	Assignment	Typical Range (ppm)
~178 - 182	C=O (Carboxylic)	170-180
~55 - 58	C-2, C-6	50-70
~45 - 48	N-CH <sub>3</sub>	40-55
~40 - 43	C-4	10-50
~28 - 32	C-3, C-5	10-40

Table 4: Expected Infrared (IR) Absorption Data

Note: Based on characteristic frequencies of the compound's functional groups.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3300 - 2500	Strong, Broad	O-H Stretch	Carboxylic Acid
3000 - 2850	Medium	C-H Stretch	Alkane (Piperidine Ring & Methyl)
1730 - 1700	Strong	C=O Stretch	Carboxylic Acid
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid
1250 - 1000	Medium-Strong	C-N Stretch	Tertiary Amine
950 - 910	Medium, Broad	O-H Bend	Carboxylic Acid

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like **1-Methylpiperidine-4-carboxylic acid**.

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of the molecule.

#### Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid **1-Methylpiperidine-4-carboxylic acid**.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D<sub>2</sub>O) or Chloroform-d (CDCl<sub>3</sub>)) in a small vial.
  - Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
  - The final solution height in the NMR tube should be approximately 4-5 cm.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, acquire a proton-decoupled spectrum (<sup>13</sup>C{<sup>1</sup>H}) to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time will be necessary.

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

#### Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum:

- Ensure the ATR crystal (typically diamond) is clean.
- Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of the solid **1-Methylpiperidine-4-carboxylic acid** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
  - Acquire the IR spectrum. A typical scan range is 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$  and an accumulation of 16-32 scans.
- Cleaning:
  - After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Objective: To determine the exact mass of the molecule and analyze its fragmentation pattern to support structural elucidation.

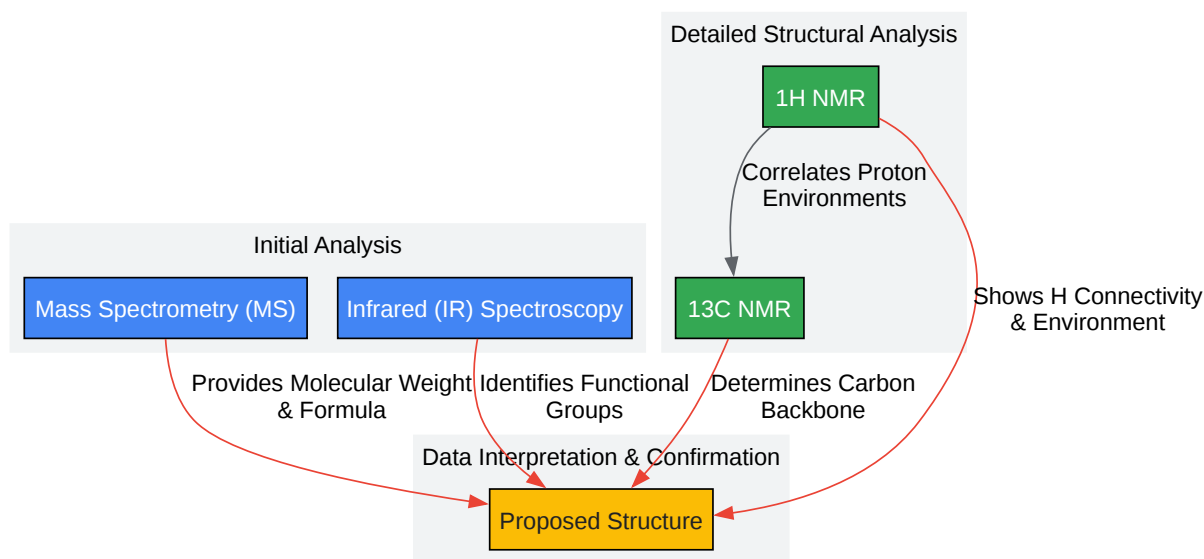
Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Since the compound is a solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
  - Alternatively, the sample can be dissolved in a volatile solvent, and a small volume injected into the instrument, where the solvent is evaporated prior to ionization.
- Ionization and Analysis:
  - The sample is introduced into the high-vacuum source of the mass spectrometer.[\[9\]](#)

- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ( $M^+$ ) and various fragment ions. [\[10\]](#)[\[11\]](#)
- The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[\[12\]](#)
- The degree of deflection is dependent on the mass-to-charge ratio ( $m/z$ ) of the ions. Lighter ions are deflected more than heavier ones.[\[13\]](#)
- Detection:
  - A detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum which is a plot of relative ion abundance versus  $m/z$ .[\[13\]](#)

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.



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Caption: A logical workflow for organic compound structure elucidation using MS, IR, and NMR spectroscopy.

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